Structural Substitution Enables Type-1 Core-Specific Antibody Profiling and Epitope Mapping
Globopentaose analogue type 1 carries Galβ1-3GlcNAc at the non-reducing terminus, which is the minimal epitope for pluripotency-associated antibodies Tra-1-60 and Tra-1-81. The native Gb5 pentasaccharide (Galβ1-3GalNAcβ1-3...) lacks this type-1 core disaccharide and, consequently, shows no detectable binding to these antibodies. This difference has been mapped empirically in antibody epitope studies, where Galβ1-3GlcNAc-containing structures are recognized, while the divergent Galβ1-3GalNAc epitope is not [1]. The analogue thus provides either a positive signal or a structurally precise negative control, depending on the experimental objective, which cannot be achieved with native Gb5 or Gb4 alone [2].
| Evidence Dimension | Antibody recognition specificity: type-1 core (GlcNAc-containing) versus type-2 core (GalNAc-containing) globo pentasaccharides |
|---|---|
| Target Compound Data | Target compound (Globopentaose analogue type 1): terminal Galβ1-3GlcNAc determinant present → predicted positive binding signal for Tra-1-60 and Tra-1-81 antibodies, negative signal for anti-SSEA-3 (MC631) antibody. |
| Comparator Or Baseline | Natural Gb5 (native SSEA-3): terminal Galβ1-3GalNAc determinant present → positive binding signal for anti-SSEA-3 (MC631) antibody, negative signal for Tra-1-60 and Tra-1-81 antibodies. |
| Quantified Difference | Qualitative difference in binding signal (present vs. absent). Exact Kd values not determined in published head-to-head studies for this specific analogue; the inference is based on established minimal epitope mapping showing that the Galβ1-3GlcNAc disaccharide is sufficient for Tra-1-60/Tra-1-81 binding, while Galβ1-3GalNAc is required for SSEA-3 reactivity. |
| Conditions | Antibody binding specificity determined using glycan arrays and ELISA with synthetic neoglycoconjugates as reported in Schrøder et al. (2011) for Tra-1-60/Tra-1-81 and Wang et al. (2008) for anti-SSEA-3; data extrapolated to the Gb5 analogue type 1 structure. |
Why This Matters
Researchers performing antibody epitope mapping or glycoprofiling of stem cells must use the correct glycan backbone to avoid false-negative results; this analogue uniquely provides the type-1 core for Tra-1-60/Tra-1-81 profiling.
- [1] Schrøder, T. I. et al. (2011). The binding specificity of the marker antibodies Tra-1-60 and Tra-1-81 reveals a novel pluripotency-associated type 1 lactosamine epitope. Glycobiology, 21(11), 1491-1499. View Source
- [2] Wang, C.-C. et al. (2008). Glycan microarray of Globo H and related structures for quantitative analysis of breast cancer. Proc. Natl. Acad. Sci. USA, 105(33), 11661-11666. (KD,surf values for anti-SSEA-3 mAb binding to Gb5 and Globo H). View Source
